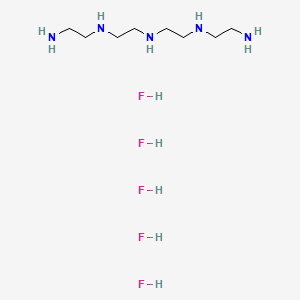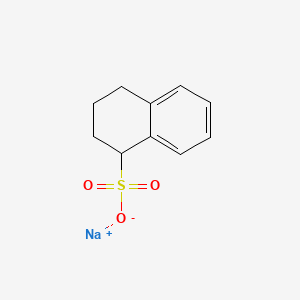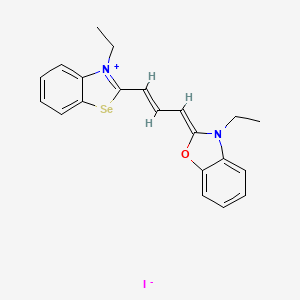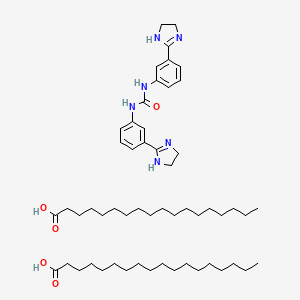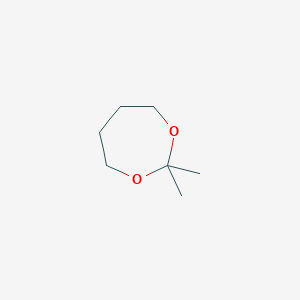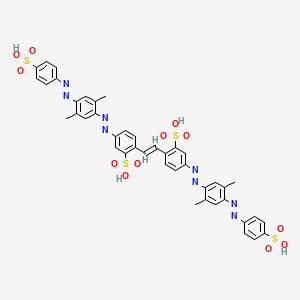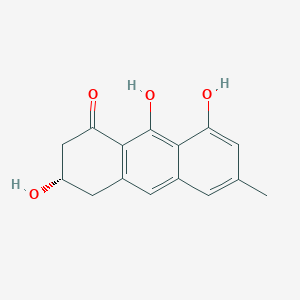
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is a complex organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups to the anthracene core.
Methylation: Addition of a methyl group to the anthracene structure.
Reduction: Reduction of specific bonds to achieve the desired dihydro configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow systems may be employed.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further reduction of the anthracene core.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups may play a role in binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound, lacking hydroxyl and methyl groups.
1,2-Dihydroxyanthracene: Featuring hydroxyl groups but no methyl group.
6-Methylanthracene: Containing a methyl group but no hydroxyl groups.
Uniqueness
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61419-08-7 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3S)-3,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-4,10,16-17,19H,5-6H2,1H3/t10-/m0/s1 |
InChI Key |
JNQGXIWEBUFDSA-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=CC3=C(C(=O)C[C@H](C3)O)C(=C2C(=C1)O)O |
Canonical SMILES |
CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
